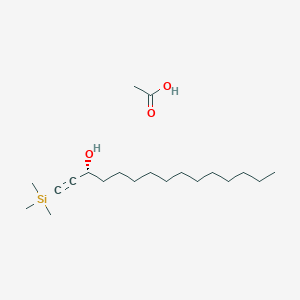

acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol

Description

Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol is a compound that combines the properties of acetic acid and a silylated alkyne. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is widely used in various industries, including food, pharmaceuticals, and chemicals. The (3R)-1-trimethylsilylpentadec-1-yn-3-ol component is a silylated alkyne, which is a compound containing a silicon atom bonded to an alkyne group. This combination of acetic acid and a silylated alkyne results in a unique compound with diverse applications.

Properties

CAS No. |

651718-21-7 |

|---|---|

Molecular Formula |

C20H40O3Si |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol |

InChI |

InChI=1S/C18H36OSi.C2H4O2/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)16-17-20(2,3)4;1-2(3)4/h18-19H,5-15H2,1-4H3;1H3,(H,3,4)/t18-;/m1./s1 |

InChI Key |

JJSUQHCDEVCFEF-GMUIIQOCSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H](C#C[Si](C)(C)C)O.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C#C[Si](C)(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol typically involves the reaction of acetic acid with (3R)-1-trimethylsilylpentadec-1-yn-3-ol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of (3R)-1-trimethylsilylpentadec-1-yn-3-ol in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used to replace the silyl group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Compounds with different functional groups replacing the silyl group.

Scientific Research Applications

Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

Industry: Utilized in the production of specialty chemicals, coatings, and materials.

Mechanism of Action

The mechanism of action of acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. The presence of the silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Acetic acid: A simple carboxylic acid with diverse industrial applications.

Trimethylsilylacetylene: A silylated alkyne used in organic synthesis.

Pentadecanol: A long-chain alcohol with applications in cosmetics and pharmaceuticals.

Uniqueness

Acetic acid;(3R)-1-trimethylsilylpentadec-1-yn-3-ol is unique due to its combination of acetic acid and a silylated alkyne, which imparts distinct chemical properties and reactivity. The presence of the silyl group enhances the compound’s stability and allows for selective functionalization, making it a valuable reagent in organic synthesis and other scientific research applications.

Biological Activity

Acetic acid, a simple carboxylic acid, is widely recognized for its biological activity and applications in various fields, including food preservation, pharmaceuticals, and biochemistry. The compound (3R)-1-trimethylsilylpentadec-1-yn-3-ol, a more complex organic molecule, has garnered attention for its potential biological properties. This article explores the biological activity of both compounds, focusing on their mechanisms of action, effects on cellular processes, and relevant research findings.

Acetic acid exhibits several biological activities due to its acidic nature and ability to influence metabolic processes:

- Antimicrobial Properties : Acetic acid has been shown to inhibit the growth of various bacteria and fungi. Its effectiveness is attributed to the disruption of cellular membranes and interference with metabolic pathways.

- Metabolic Regulation : Acetic acid plays a role in energy metabolism by serving as a substrate for the synthesis of acetyl-CoA, a critical component in the Krebs cycle.

Research Findings

Recent studies have highlighted the production of acetic acid by microbial fermentation. For instance, a study identified Aspergillus terreus as a potent producer of acetic acid from agricultural substrates. The isolate LL 2 produced 72.5 g/l of acetic acid under optimal conditions (30°C and pH 5.0) .

| Isolate | Acetic Acid Production (g/l) | Optimal Temperature (°C) | Optimal pH |

|---|---|---|---|

| LL 2 | 72.5 | 30 | 5.0 |

| HL 4 | 29 | N/A | N/A |

| ML 1 | 47 | N/A | N/A |

This data underscores the potential of utilizing filamentous fungi for industrial acetic acid production.

Overview

(3R)-1-trimethylsilylpentadec-1-yn-3-ol is a specialized compound with applications in organic synthesis and potential biological activities that warrant further investigation.

Biological Properties

Research into the specific biological activities of (3R)-1-trimethylsilylpentadec-1-yn-3-ol is limited; however, compounds with similar structures often exhibit:

- Antioxidant Activity : Many alkynols possess antioxidant properties that can protect cells from oxidative stress.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Studies

While specific case studies on (3R)-1-trimethylsilylpentadec-1-yn-3-ol are scarce, related compounds have been evaluated for their therapeutic potential. For example, studies on alkynols have indicated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a possible mechanism for anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.